Cas no 1269294-35-0 (2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine)
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
- 2-[2-(3-fluorophenyl)pyrazol-3-yl]pyrimidine
- AKOS022172614
- 1269294-35-0
- 2-[1-(3-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine
- DTXSID80719042
-
- Inchi: 1S/C13H9FN4/c14-10-3-1-4-11(9-10)18-12(5-8-17-18)13-15-6-2-7-16-13/h1-9H
- InChI Key: LYFMLWHYWOQJAF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)N1C(C2N=CC=CN=2)=CC=N1
Computed Properties
- Exact Mass: 240.08112447g/mol
- Monoisotopic Mass: 240.08112447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.6Ų
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000596-1g |
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269294-35-0 | 95% | 1g |
534.60 USD | 2021-06-01 | |
| Chemenu | CM165779-1g |
2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269294-35-0 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM165779-1g |
2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269294-35-0 | 95% | 1g |
$533 | 2024-08-02 | |
| Ambeed | A362273-1g |
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269294-35-0 | 95+% | 1g |
$480.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770632-1g |
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269294-35-0 | 98% | 1g |
¥4032.00 | 2024-08-09 |
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine Suppliers
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine: A Comprehensive Overview
CAS No. 1269294-35-0 corresponds to the compound known as 2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine, a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a substituted pyrazole moiety, making it a subject of interest in both academic and industrial research.
The molecular structure of 2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is notable for its dual heterocyclic components: the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and the pyrazole ring, a five-membered ring with two adjacent nitrogen atoms. The presence of a fluorine atom at the 3-position of the phenyl group further enhances the compound's chemical reactivity and selectivity, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry, particularly in the development of new drug candidates. Researchers have explored its role as a kinase inhibitor, demonstrating promising results in inhibiting specific enzymes associated with various diseases, including cancer and inflammatory disorders. The ability of 2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine to modulate these enzymatic activities underscores its importance as a lead compound in drug discovery.
In addition to its pharmacological applications, this compound has also been investigated for its electronic properties, making it a candidate for use in organic electronics and optoelectronic devices. Its ability to form stable charge transfer complexes has been leveraged in the development of new materials for solar cells and light-emitting diodes (LEDs). These applications highlight the versatility of CAS No. 1269294-35-0 across multiple scientific disciplines.
The synthesis of 2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves multi-step organic reactions, often utilizing coupling agents and transition metal catalysts to achieve high yields and selectivity. Recent advancements in catalytic methods have enabled more efficient routes to this compound, reducing production costs and improving scalability for industrial applications.
In conclusion, CAS No. 1269294-35-0, or 2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across various fields. With ongoing research uncovering new properties and uses, this compound continues to be a focal point for scientists seeking innovative solutions in medicine, materials science, and beyond.
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